

A Technical Guide to the Physicochemical Characterization of 1-Bromo-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-3,5-dimethylbenzene**

Cat. No.: **B043891**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling and melting points of **1-Bromo-3,5-dimethylbenzene** (also known as 5-Bromo-m-xylene), a versatile aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines its key physical properties and presents standardized experimental protocols for their determination.

Data Presentation: Physical Properties

The quantitative physical properties of **1-Bromo-3,5-dimethylbenzene** are summarized in the table below for ease of reference. This data is critical for handling, reaction setup, and purification processes.

Property	Value	Source(s)
IUPAC Name	1-Bromo-3,5-dimethylbenzene	-
Synonyms	5-Bromo-m-xylene	[1]
CAS Number	556-96-7	[1]
Molecular Formula	C ₈ H ₉ Br	[1] [2]
Molecular Weight	185.06 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1] [3]
Boiling Point	202-204 °C (at 760 mmHg)	[1] [2] [3] [4]
Melting Point	Not available; substance is liquid at room temperature.	[5]
Density	1.362 g/mL at 25 °C	[2] [4]
Refractive Index	n _{20/D} 1.549	[2] [4]

Note: One source reports a boiling range of 60 to 62°C at a reduced pressure of 4 mmHg[\[6\]](#).

Experimental Protocols

Accurate determination of boiling and melting points is fundamental for compound identification and purity assessment. The following are detailed methodologies for these measurements.

This method is suitable for small sample volumes and utilizes the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure[\[7\]](#)[\[8\]](#)[\[9\]](#).

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Small test tube (e.g., fusion tube)

- Capillary tube (sealed at one end)
- Heat-resistant mineral oil
- Bunsen burner or other heat source
- Stand and clamps

Procedure:

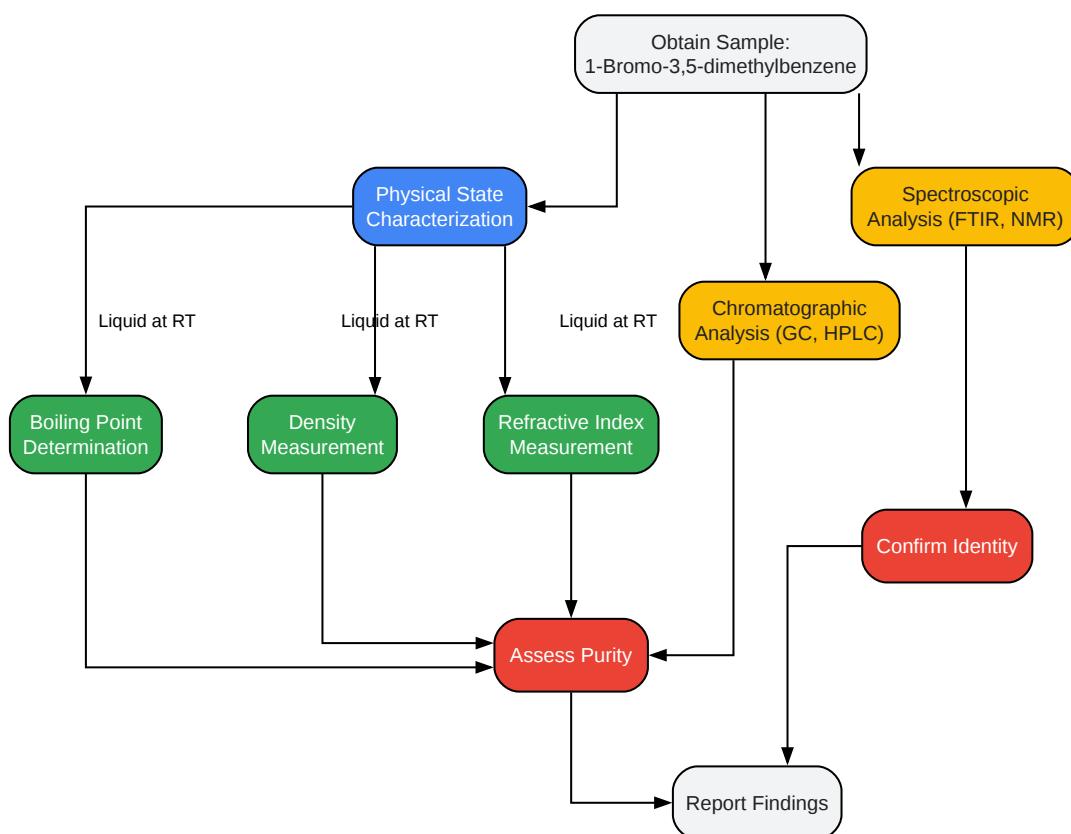
- Sample Preparation: Fill the small test tube with the liquid sample (**1-Bromo-3,5-dimethylbenzene**) to a depth of about 1-2 cm.
- Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface[7].
- Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.
- Heating Setup: Suspend the thermometer and sample assembly in a Thiele tube filled with mineral oil, ensuring the sample is positioned midway up the main body of the tube[10]. The rubber band should remain above the oil level to prevent degradation[11].
- Heating: Gently heat the side arm of the Thiele tube with a small flame, using a back-and-forth motion[7][10]. The design of the tube facilitates uniform heating of the oil via convection currents[11].
- Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the liquid's vapor has displaced all the air and the temperature is just above the boiling point[9][10].
- Measurement: Remove the heat source and allow the apparatus to cool slowly. Observe the sample closely. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube[7][10][12].

- Verification: For accuracy, allow the apparatus to cool further and repeat the heating and cooling cycle. A consistent temperature reading confirms the boiling point.

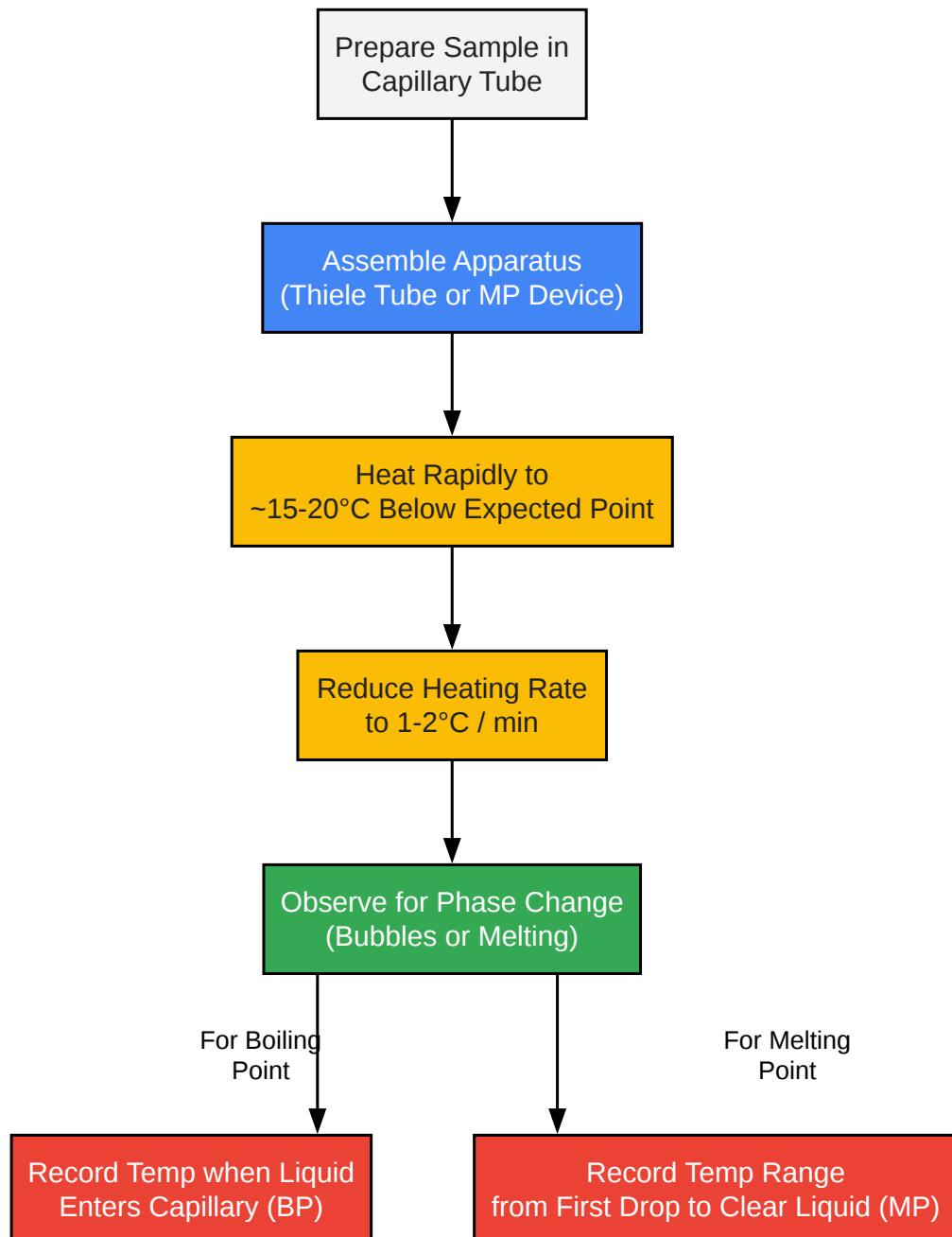
While **1-Bromo-3,5-dimethylbenzene** is a liquid at room temperature, this generalized protocol is standard for solid organic compounds and is included for completeness in a research setting. It is performed using a modern melting point apparatus or a Thiele tube setup[13][14].

Apparatus:

- Melting point capillary tubes (sealed at one end)
- Melting point apparatus or Thiele tube setup (as described above)
- Mortar and pestle (if sample is not a fine powder)


Procedure:

- Sample Preparation: Ensure the solid sample is completely dry and finely powdered[13][15]. Press the open end of a capillary tube into the powder, trapping a small amount of the sample.
- Sample Loading: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long glass tube to pack the sample tightly[16]. The packed sample height should be 2-3 mm for an accurate reading[16][17].
- Apparatus Setup:
 - Melting Point Apparatus: Place the capillary tube into the sample holder. Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute for the final determination[15][16].
 - Thiele Tube: Attach the capillary tube to a thermometer and suspend it in the Thiele tube as described for the boiling point determination.
- Observation and Measurement: Observe the sample through the magnifying eyepiece (if using an apparatus). Record the temperature at two points:


- T1 (Onset of Melting): The temperature at which the first drop of liquid becomes visible[16] [17].
- T2 (Completion of Melting): The temperature at which the last solid particle turns into a transparent liquid[17].
- Reporting: The melting point is reported as the range from T1 to T2. Pure substances typically have a sharp melting range of 0.5-1.0°C[11].

Mandatory Visualizations

The following diagrams illustrate logical and experimental workflows relevant to the characterization of chemical compounds.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the physicochemical characterization of a liquid sample.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for determining melting or boiling points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-ブロモ-3,5-ジメチルベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. strem.com [strem.com]
- 4. 5-Bromo-m-xylene | 556-96-7 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. Thiele tube - Wikipedia [en.wikipedia.org]
- 13. westlab.com [westlab.com]
- 14. grokipedia.com [grokipedia.com]
- 15. thinksrs.com [thinksrs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Characterization of 1-Bromo-3,5-dimethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043891#boiling-and-melting-points-of-1-bromo-3-5-dimethylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com